(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride

Description

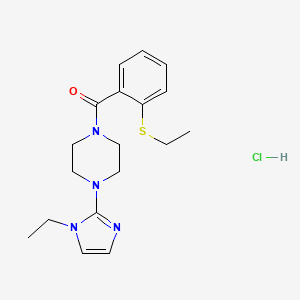

This compound is a hydrochloride salt featuring a piperazine core linked to a 1-ethylimidazole moiety and a 2-(ethylthio)phenyl ketone group.

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-7-5-6-8-16(15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQWRIWVPBDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone hydrochloride (CAS Number: 1331143-95-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The molecular structure of the compound includes:

- Piperazine ring : Known for its role in various pharmacological activities.

- Imidazole moiety : Often involved in interactions with biological targets.

- Ethylthio phenyl group : May influence the compound's lipophilicity and receptor binding.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuroscience Applications

Research has suggested that compounds with similar structures may interact with neurotransmitter systems. For instance, derivatives of imidazole and piperazine have shown potential as anxiolytics and antidepressants by modulating opioid receptors .

2. Antitumor Activity

The compound is being investigated for its potential antitumor properties. Similar imidazole-containing compounds have demonstrated activity against various cancer cell lines, indicating that this class of molecules could be promising leads in cancer therapy .

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The compound may bind to specific receptors, influencing pathways such as NF-kB and ERK, which are critical in cell proliferation and survival.

- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase isoforms, which are important in various physiological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone | Chlorine substitution alters receptor binding | Potential anxiolytic effects |

| (4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | Propyl group influences lipophilicity | Varying pharmacodynamics |

Comparison with Similar Compounds

Key Observations :

- Reaction Time: The target compound likely requires extended reflux (~8–12 hours), similar to benzimidazole-piperazine analogs, due to steric hindrance from the ethyl and ethylthio groups . Thiazolidinone derivatives, with simpler substituents, react faster (6.5 hours) .

- Solvent Choice: Ethanol is a common solvent for piperazine-linked compounds, balancing polarity and boiling point for efficient reflux .

Spectroscopic and Physicochemical Properties

While direct data for the target compound is absent, inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Properties

Key Findings :

- The hydrochloride salt of the target compound likely offers superior solubility compared to neutral thiazolidinones or free-base benzimidazoles .

- The ethylthio group increases lipophilicity, contrasting sharply with hydrophilic glycosides like Zygocaperoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.